molecular formula C19H16N2O3 B8790833 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B8790833
M. Wt: 320.3 g/mol
InChI Key: JHRNUMVGSNJFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a naphthoquinoline core with an ethylamino and hydroxy substituent. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthoquinoline core, followed by the introduction of the ethylamino and hydroxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. The hydroxy and ethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The quinoline core can intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the position and type of substituents.

    Indole Derivatives: Indoles have a similar heterocyclic structure but with a different arrangement of nitrogen atoms.

Uniqueness: 1-[(2-hydroxyethyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

16-(2-hydroxyethylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C19H16N2O3/c1-21-14-8-4-7-13-15(14)16(17(19(21)24)20-9-10-22)11-5-2-3-6-12(11)18(13)23/h2-8,20,22H,9-10H2,1H3

InChI Key

JHRNUMVGSNJFOB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)NCCO)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-3H-dibenz[f,ij]isoquinoline-2,7-dione (1.8 g), ethanolamine (14 ml), sodium acetate (1 g), and a trace of cupric acetate was heated at 100°-110° C. until reaction appeared to be complete (~1 hr). After cooling, methanol (10 ml) was added to the reaction mixture at about 80° C. Upon further cooling the product crystallized in the form of yellow solid. After being isolated by filtration and recrystallized from methyl Cellosolve, the product melted at 203°-206° C. and had an absorption maxium at 441 nm in the visible spectrum in acetone solution, thus imparting a greenish-yellow color thereto. The structure is as follows: ##STR5##
Name
1-chloro-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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